4-(4-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid: 4-(2-(2-(2,5-dichlorophenoxy)propanoyl)carbohydrazonoyl)phenoxy)acetic acid , is a synthetic compound with the following chemical structure:
Structure: C27H26Cl2N2O6
This compound belongs to the class of phenoxyacetic acids and contains both pyrazole and carbohydrazone moieties. Its synthesis involves specific reaction pathways, and it has diverse applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes
Several synthetic methods exist for preparing this compound. One common approach involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate, followed by subsequent derivatization. The detailed synthetic route includes the following steps:
Hydrazinolysis: 2,4-dichlorophenoxyacetic acid reacts with hydrazine hydrate to form the hydrazide intermediate.
Condensation: The hydrazide intermediate undergoes condensation with 2,4-dichlorobenzaldehyde to yield the target compound.
Industrial Production
While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or chemical facilities. Precise reaction conditions, catalysts, and purification steps are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Reactivity
The compound can participate in various chemical reactions, including:
Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction processes can modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced by other groups.
Common Reagents and Conditions
Hydrazine hydrate: Used for hydrazinolysis.
2,4-Dichlorobenzaldehyde: Reacts with the hydrazide intermediate.
Catalysts: Specific catalysts may be employed to enhance reaction efficiency.
Major Products
The major product is the target compound itself, 4-(4-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a tool compound to study biological processes.
Industry: May serve as a precursor for designing novel agrochemicals or pharmaceuticals.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are related compounds, the unique combination of the pyrazole, carbohydrazone, and phenoxyacetic acid moieties sets 4-(4-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid apart.
Similar Compounds
Eigenschaften
Molekularformel |
C16H17Cl2N3O4 |
---|---|
Molekulargewicht |
386.2 g/mol |
IUPAC-Name |
4-[4-[2-(2,5-dichlorophenoxy)propanoylamino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C16H17Cl2N3O4/c1-10(25-14-7-11(17)4-5-13(14)18)16(24)20-12-8-19-21(9-12)6-2-3-15(22)23/h4-5,7-10H,2-3,6H2,1H3,(H,20,24)(H,22,23) |
InChI-Schlüssel |
MITUJBONWBTJHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CN(N=C1)CCCC(=O)O)OC2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.